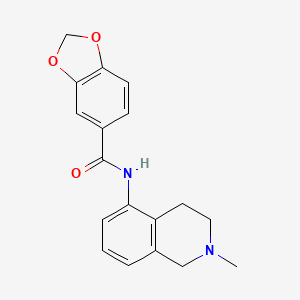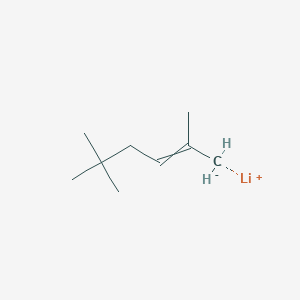
Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(4-methylcyclohexyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(4-methylcyclohexyl) ester is a complex organic compound with a unique structure that combines a pyridine ring, a carbonimidothioic acid moiety, and a substituted ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(4-methylcyclohexyl) ester typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinylcarbonimidothioic acid with an appropriate esterifying agent, such as 4-methylcyclohexanol, in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(4-methylcyclohexyl) ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(4-methylcyclohexyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(4-methylcyclohexyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-pentyl ester
- Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-octyl ester
Uniqueness
Compared to similar compounds, Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(4-methylcyclohexyl) ester exhibits unique properties due to the presence of the 4-methylcyclohexyl ester group. This structural feature can influence its reactivity, stability, and biological activity, making it distinct from other related compounds .
Eigenschaften
CAS-Nummer |
42754-18-7 |
|---|---|
Molekularformel |
C24H32N2OS |
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
S-[(4-tert-butylphenyl)methyl] N-[2-(4-methylcyclohexyl)pyridin-3-yl]carbamothioate |
InChI |
InChI=1S/C24H32N2OS/c1-17-7-11-19(12-8-17)22-21(6-5-15-25-22)26-23(27)28-16-18-9-13-20(14-10-18)24(2,3)4/h5-6,9-10,13-15,17,19H,7-8,11-12,16H2,1-4H3,(H,26,27) |
InChI-Schlüssel |
WORWJYQEGIMXLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)C2=C(C=CC=N2)NC(=O)SCC3=CC=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


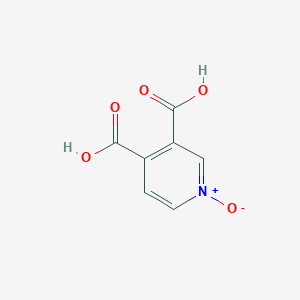
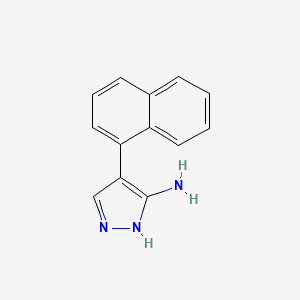
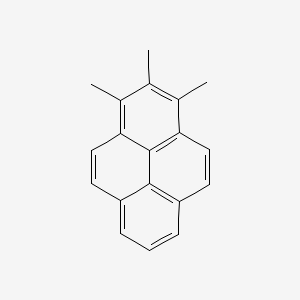
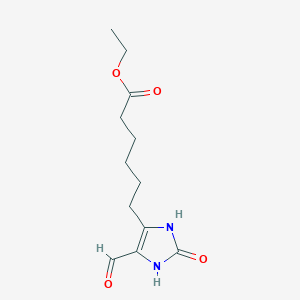
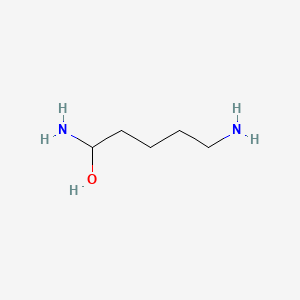
![Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14663478.png)
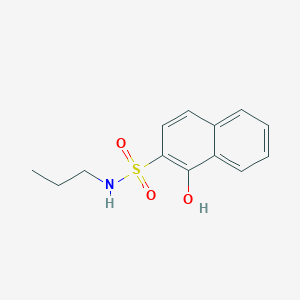

![N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoramidic acid](/img/structure/B14663502.png)

![s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14663509.png)
